mTOR inhibitor-11

Genotoxicity Drug Safety CNS Drug Development

mTOR inhibitor-11 (Compound 9) is a brain-penetrant, ATP-competitive mTOR inhibitor with IC50=21 nM against pS6. Unlike rapalogs (everolimus, rapamycin) with brain:plasma ratios ≤0.016, this compound achieves CNS target engagement essential for neuroscience research. SAR optimization eliminated the genotoxicity liability found in earlier leads, making it safe for chronic rodent dosing. It inhibits both mTORC1 and mTORC2, enabling mechanistic studies of mTOR signaling in synaptic plasticity, TSC, epilepsy, and neurodegeneration models. Supplied as solid, soluble in DMSO at 10 mM.

Molecular Formula C21H26N6O2
Molecular Weight 394.5 g/mol
Cat. No. B12390378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR inhibitor-11
Molecular FormulaC21H26N6O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CC=CC=N4)N5CCOCC5C
InChIInChI=1S/C21H26N6O2/c1-14-12-28-9-7-26(14)17-11-18(27-8-10-29-13-15(27)2)23-21-19(17)24-20(25-21)16-5-3-4-6-22-16/h3-6,11,14-15H,7-10,12-13H2,1-2H3,(H,23,24,25)/t14-,15+/m1/s1
InChIKeyWJWKTGFLLWKVGW-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mTOR inhibitor-11 Procurement Guide: Brain-Penetrant ATP-Competitive mTOR Inhibitor for CNS Research


mTOR inhibitor-11 (Compound 9) is a brain-penetrant, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) with an IC50 of 21 nM against phosphorylated S6 (pS6) [1]. It also exhibits inhibitory activity against pCHK1 and PDE4D with IC50 values of 17.2 μM and 17.0 μM, respectively [1]. Developed through structure-activity relationship (SAR) optimization to eliminate genotoxicity risk found in earlier lead compounds, mTOR inhibitor-11 is a tool compound for probing mTOR hyperactivity in central nervous system (CNS) disease models [2]. The compound has a molecular weight of 394.47 and is supplied as a solid soluble in DMSO at 10 mM [3].

Why mTOR inhibitor-11 Cannot Be Substituted by Other mTOR Inhibitors in CNS Applications


The mTOR inhibitor class is highly heterogeneous. Allosteric rapalogs (e.g., everolimus, rapamycin) exhibit extremely poor brain penetration (brain:plasma ratios of 0.0057–0.016) [1] and do not fully inhibit mTORC2, limiting their utility in CNS disorders [2]. Among ATP-competitive inhibitors, many potent analogs (e.g., lead compound 1) carry genotoxicity liabilities that preclude their use in long-term studies [2]. Even structurally similar brain-penetrant candidates (e.g., mTOR inhibitor-12) differ in selectivity and off-target profiles, making direct substitution invalid without quantitative comparator data . The evidence below demonstrates precisely where mTOR inhibitor-11 occupies a distinct, quantifiable niche.

mTOR inhibitor-11 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Genotoxicity Risk: mTOR inhibitor-11 vs. Lead Compound 1

mTOR inhibitor-11 (Compound 9) was identified through SAR optimization to eliminate the genotoxicity risk observed in earlier lead compound 1 [1]. While compound 1 showed a positive signal in in vitro genotoxicity assays, both compounds 9 and 11 were confirmed to have no genotoxicity risk [1].

Genotoxicity Drug Safety CNS Drug Development Preclinical Toxicology

Brain Penetration: mTOR inhibitor-11 vs. Everolimus and Rapamycin

mTOR inhibitor-11 is characterized as a brain-penetrant mTOR inhibitor [1]. In contrast, the clinically used rapalogs everolimus and rapamycin demonstrate extremely poor brain exposure, with brain:plasma ratios of 0.016 and 0.0057, respectively [2].

Blood-Brain Barrier CNS Drug Delivery Pharmacokinetics mTORopathy

In Vivo Efficacy in CNS Disease Model: mTOR inhibitor-11 vs. Vehicle Control

In a Tsc1 gene knockout mouse model of neuronal mTOR hyperactivity, treatment with mTOR inhibitor-11 (Compound 9) significantly improved survival rate compared to vehicle control [1].

TSC1 Knockout Survival Benefit In Vivo Pharmacology CNS Syndrome

Off-Target Profile: mTOR inhibitor-11 Kinase Selectivity

mTOR inhibitor-11 inhibits pCHK1 and PDE4D with IC50 values of 17.2 μM and 17.0 μM, respectively, indicating a selectivity window of ~800-fold relative to its mTOR IC50 of 21 nM [1].

Kinase Selectivity pCHK1 PDE4D Off-Target Activity

mTOR inhibitor-11: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


CNS Disease Models Requiring Brain-Penetrant mTOR Inhibition

mTOR inhibitor-11 is the appropriate choice for preclinical studies in CNS disorders where target engagement in the brain is essential. Its brain-penetrant properties [1] directly address the limitations of rapalogs (everolimus, rapamycin), which exhibit brain:plasma ratios ≤0.016 [2]. Applications include tuberous sclerosis complex, epilepsy, and neurodegeneration models where mTOR hyperactivity is implicated.

Long-Term In Vivo Studies Requiring Absence of Genotoxicity Risk

For repeat-dosing regimens in rodent models, mTOR inhibitor-11 eliminates the genotoxicity risk that plagued earlier lead compounds [1]. This makes it suitable for chronic treatment paradigms in CNS disease models where compound safety is a prerequisite for data interpretation.

Mechanistic Studies of mTORC1/mTORC2 Dual Inhibition in Neuronal Cells

As an ATP-competitive inhibitor, mTOR inhibitor-11 blocks both mTORC1 and mTORC2 signaling [1]. This contrasts with allosteric rapalogs, which primarily inhibit mTORC1. Researchers investigating the differential contributions of mTORC1 and mTORC2 in neuronal function or synaptic plasticity should select mTOR inhibitor-11 over rapamycin or everolimus.

SAR Reference for Brain-Penetrant Kinase Inhibitor Development

mTOR inhibitor-11 (Compound 9) serves as a benchmark for medicinal chemistry programs aiming to design CNS-penetrant ATP-competitive kinase inhibitors. Its identification through SAR optimization that balanced brain penetration, potency, and genotoxicity risk [1] provides a validated chemical starting point for further optimization.

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